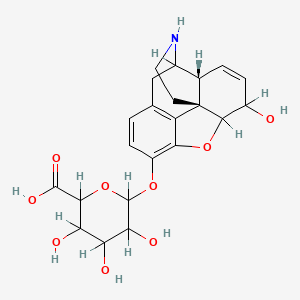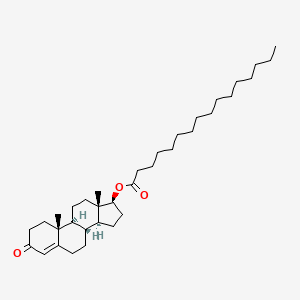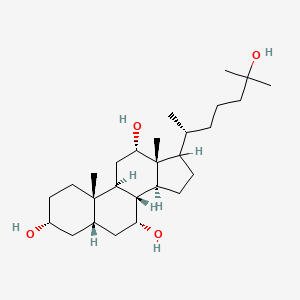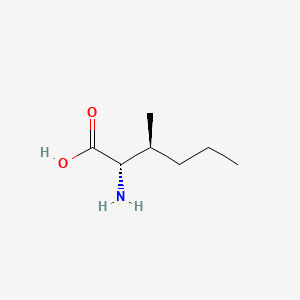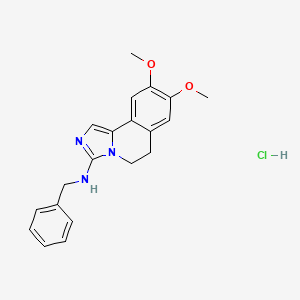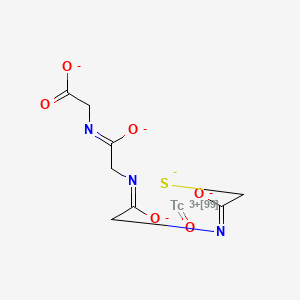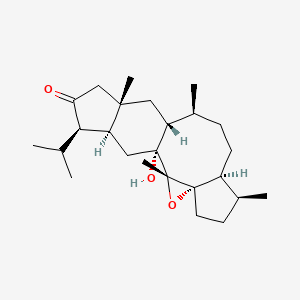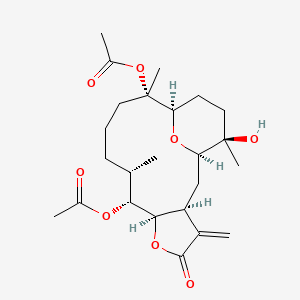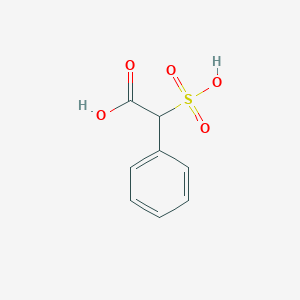
α-磺基苯乙酸
描述
Synthesis Analysis
Alpha-Sulfophenylacetic acid and its derivatives are synthesized through various methods, including acylation of diazomethyl anions with N-acylbenzotriazoles, leading to the formation of α-diazo-β-keto esters, phosphonates, and sulfones (Pramanik & Rastogi, 2016). Another method involves the asymmetric synthesis of fused bicyclic amino acids that have a hexahydro-cyclopenta[c]pyridine skeleton via intramolecular Pauson-Khand reaction (Guenter & Gais, 2003).
Molecular Structure Analysis
The molecular structure of alpha-Sulfophenylacetic acid derivatives has been analyzed through the synthesis of α,β-epoxy sulfoxides as intermediates, which are then transformed into α-amino ketones and α-amino aldehydes through aminolysis (Satoh, Kaneko, Sakata, & Yamakawa, 1986).
Chemical Reactions and Properties
Chemical reactions involving alpha-Sulfophenylacetic acid include the one-pot synthesis of α-aminophosphonates from aldehydes and ketones, catalyzed by a sulfonic acid functionalized ionic liquid (Akbari & Heydari, 2009). Additionally, decarboxylative allylation using sulfones as surrogates of alkanes has been studied for its high yield and regiospecificity (Weaver & Tunge, 2008).
Physical Properties Analysis
The physical properties of alpha-Sulfophenylacetic acid derivatives have been explored, particularly in the context of their synthesis and potential applications in organic synthesis and materials science. However, specific studies directly analyzing the physical properties of these compounds are not highlighted in the current research findings.
Chemical Properties Analysis
The chemical properties of alpha-Sulfophenylacetic acid derivatives are significant for their use in organic synthesis. For example, the synthesis and characterization of sulfonated-phenylacetic acid coated Fe3O4 nanoparticles showcase the potential of these compounds as novel acid magnetic catalysts for organic reactions (Zamani & Izadi, 2013).
科学研究应用
1. 生物活性和分子相互作用
α-磺基苯乙酸在分子相互作用和生物活动中发挥作用。它存在于全氟辛酸 (PFOA) 和全氟辛烷磺酸 (PFOS) 中,这两种物质都通过激活过氧化物酶体增殖物激活受体 (PPAR) 的 α 亚型表现出多种毒性和生物活性。这些相互作用影响脂质和葡萄糖稳态、细胞增殖、分化和炎症。值得注意的是,α-磺基苯乙酸可以影响实验动物的免疫调节,改变炎症反应、细胞因子产生和抗体合成 (DeWitt 等,2009)。
2. 化学合成和结构分析
α-磺基苯乙酸是某些药物化合物合成中的关键成分。它作为抗假单胞菌半合成青霉素 (-)-α-磺基苄青霉素的一部分的绝对构型已通过 X 射线分析得到证实。这证实了它在这些化合物的 D 系列中的作用,表明了它在合成具有生物活性的非对映异构体中的重要性 (Kamiya 等,1973)。
3. 在有机合成中的应用
α-磺基苯乙酸衍生物用于有机合成。例如,它的 α-磺酰卡宾阴离子在制造两性离子合成子方面很有价值,而两性离子合成子是合成一系列药物(如 4-联苯乙酸、纳莫西酸、辛烯酸和联苯丙酸)的关键。这突出了它在复杂有机分子合成中的作用,为药物开发做出了重大贡献 (Costa、Nájera 和 Sansano,2002)。
4. 在酶抑制中的作用
α-磺基苯乙酸参与酶抑制剂的开发。例如,包括 α-磺基苯乙酸衍生物在内的新型 α-取代琥珀酸基异羟肟酸已作为肿瘤坏死因子-α 转化酶抑制剂显示出有希望的结果。与现有的抑制剂相比,这些化合物具有更高的效力,说明了 α-磺基苯乙酸在治疗应用中的潜力 (Barlaam 等,1999)。
安全和危害
属性
IUPAC Name |
2-phenyl-2-sulfoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMCXDGQQVYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328744 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Sulfophenylacetic acid | |
CAS RN |
41360-32-1 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in synthesizing α-sulfophenylacetic acid enantioselectively?
A1: A recent study demonstrated an innovative approach for the enantioselective synthesis of allylic sulfonic acids, including α-sulfophenylacetic acid []. This method utilizes an iridium-catalyzed allylation of sodium sulfite (Na2SO3) with allylic carbonates. This reaction proceeds with high enantio- and regioselectivity, yielding the desired (R)-enantiomer of α-sulfophenylacetic acid, a key intermediate for synthesizing Cefsulodin and Sulbenicillin. []
Q2: How is α-sulfophenylacetic acid used in the preparation of Sulbenicillin sodium?
A2: α-Sulfophenylacetic acid plays a vital role in the synthesis of Sulbenicillin sodium. One method involves reacting α-sulfophenylacetic acid with a chloroformate to produce a mixed anhydride. [] Separately, 6-aminopenicillanic acid (6-APA) is reacted with an organic base to form a salt, which is then dissolved in an organic solvent. This solution subsequently undergoes a condensation reaction with the mixed anhydride. After completion, the reaction mixture is acidified, and the organic phase containing Sulbenicillin is reacted with sodium 2-ethylhexanoate to obtain Sulbenicillin sodium. [] This method, utilizing readily available materials, offers an efficient and cost-effective approach for large-scale production. []
Q3: Are there alternative methods for preparing Sulbenicillin disodium using α-sulfophenylacetic acid?
A3: Yes, an alternative method involves first converting α-sulfophenylacetic acid to α-sulfophenylacetyl chloride. [] This activated form is then reacted with 6-APA in a controlled pH environment (5.6-7.0) using a mixture of water, ethanol, and tetrahydro-2-methylfuran as solvents at a controlled temperature (15-25°C). [] This approach offers a simplified process with a shorter reaction time and milder conditions, resulting in a high yield of Sulbenicillin disodium. []
Q4: Besides Sulbenicillin, are there other β-lactam antibiotics synthesized using α-sulfophenylacetic acid?
A4: Yes, α-sulfophenylacetic acid serves as a critical building block for various semisynthetic β-lactam antibiotics. Beyond Sulbenicillin, it has been successfully employed in synthesizing a series of novel cephalosporins, expanding the range of available β-lactam antibiotics for therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)
